molecular formula C18H20N2O4S B2859567 4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid CAS No. 865612-92-6

4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid

Cat. No. B2859567
CAS RN: 865612-92-6
M. Wt: 360.43
InChI Key: DOGYILIAVDJCAY-UHFFFAOYSA-N
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Description

4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid (DMTBU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTBU is a thiourea derivative of benzoic acid, which has been synthesized through various methods.

Scientific Research Applications

Antimicrobial Activity

  • Thioureides derived from benzoic acid, similar in structure to 4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid, have been studied for their antimicrobial activities. These compounds exhibit selective antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as Candida species, showing promise for treating multidrug-resistant infections (Limban et al., 2008).

Spectroscopic and Structural Studies

  • Spectroscopic studies and structural elucidation of thioureido benzoic acid compounds, including crystallographic analysis, provide insights into their molecular configuration and potential applications in research and technology. These analyses contribute to the understanding of the compounds' biological activities and their potential as ligands in metal complexes (Aydın et al., 2010).

Synthesis and Design for Specific Inhibitors

  • Thioureido benzoic acid derivatives have been designed and synthesized for specific applications, such as urease inhibition. These compounds show significant inhibitory activity, indicating their potential in developing treatments for diseases where urease activity is a contributing factor (Saeed et al., 2014).

Nonlinear Optical (NLO) Properties

  • Research into unsymmetrical acyl thiourea derivatives, similar in structural concept to 4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid, focuses on their potential use in nonlinear optical (NLO) applications. The studies explore the compounds' molecular geometries, interactions, and third-order NLO properties, highlighting their suitability as materials for advanced functional applications (Ashfaq et al., 2021).

properties

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)ethylcarbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-23-15-8-3-12(11-16(15)24-2)9-10-19-18(25)20-14-6-4-13(5-7-14)17(21)22/h3-8,11H,9-10H2,1-2H3,(H,21,22)(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGYILIAVDJCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid

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